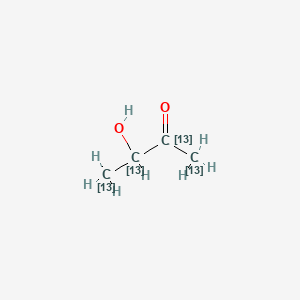
Acetoin-13C4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetoin-13C4: is a stable isotope-labeled compound, specifically a form of acetoin where four carbon atoms are replaced with the carbon-13 isotope. This labeling is particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Acetoin-13C4 can be synthesized through several methods. One common approach involves the partial deoxidization of diacetyl using zinc or other catalysts . Another method is the selective oxidation of 2,3-butanediol . These reactions typically require controlled conditions to ensure the incorporation of the carbon-13 isotope.
Industrial Production Methods: Industrial production of acetoin, including its isotopically labeled forms, often involves microbial fermentation. For instance, the bacterium Corynebacterium glutamicum has been engineered to produce high yields of acetoin from glucose . This method is advantageous due to its efficiency and eco-friendliness, avoiding the need for expensive additives or substrates.
Analyse Chemischer Reaktionen
Types of Reactions: Acetoin-13C4 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Acetoin can be oxidized to diacetyl using mild oxidizing agents.
Reduction: It can be reduced to 2,3-butanediol using reducing agents like sodium borohydride.
Substitution: Acetoin can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Major Products:
Oxidation: Diacetyl
Reduction: 2,3-butanediol
Substitution: Various substituted acetoin derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Acetoin-13C4 has a wide range of applications in scientific research:
Chemistry: Used in NMR spectroscopy to study metabolic pathways and enzyme mechanisms.
Biology: Employed in metabolic studies to trace the incorporation of carbon atoms in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the production of flavoring agents and as a precursor in the synthesis of other chemicals.
Wirkmechanismus
The mechanism by which acetoin-13C4 exerts its effects is primarily through its incorporation into metabolic pathways. In bacteria like Lactococcus lactis, acetoin production is linked to carbohydrate metabolism, where it serves as an intermediate . The keto group in acetoin can react with various cellular components, leading to changes in metabolic fluxes and the production of other metabolites .
Vergleich Mit ähnlichen Verbindungen
2,3-Butanediol: A reduction product of acetoin, used in the production of synthetic rubber and antifreeze.
Diacetyl: An oxidation product of acetoin, known for its buttery flavor and used in food flavoring.
Uniqueness: Acetoin-13C4 is unique due to its isotopic labeling, which allows for detailed metabolic and mechanistic studies that are not possible with the unlabeled compound. This makes it particularly valuable in research settings where precise tracking of carbon atoms is required .
Eigenschaften
Molekularformel |
C4H8O2 |
|---|---|
Molekulargewicht |
92.076 g/mol |
IUPAC-Name |
3-hydroxy(1,2,3,4-13C4)butan-2-one |
InChI |
InChI=1S/C4H8O2/c1-3(5)4(2)6/h3,5H,1-2H3/i1+1,2+1,3+1,4+1 |
InChI-Schlüssel |
ROWKJAVDOGWPAT-JCDJMFQYSA-N |
Isomerische SMILES |
[13CH3][13CH]([13C](=O)[13CH3])O |
Kanonische SMILES |
CC(C(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3,9-bis[1-carboxylato-4-(2,3-dihydroxypropylamino)-4-oxobutyl]-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(15),11,13-trien-6-yl]-5-(2,3-dihydroxypropylamino)-5-oxopentanoate;gadolinium(3+)](/img/structure/B12374500.png)
![(9bR)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one](/img/structure/B12374501.png)
![4-[[2-[(2-aminoacetyl)amino]-4,6-dichlorophenoxy]methyl]-N-(2-aminophenyl)benzamide](/img/structure/B12374504.png)

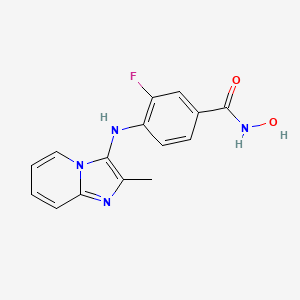
![(2R)-3-(4-hydroxyphenyl)-4-methyl-2-[4-[2-[(3R)-3-methylpyrrolidin-1-yl]ethoxy]phenyl]-2H-chromen-7-ol](/img/structure/B12374524.png)
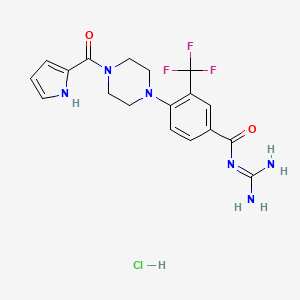
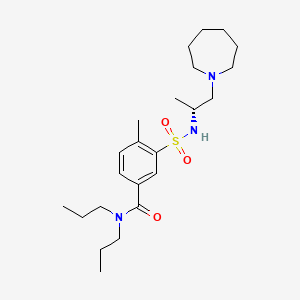
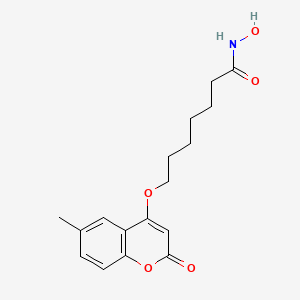
![trisodium;4-[[4-[(6-anilino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-5-methoxy-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12374547.png)

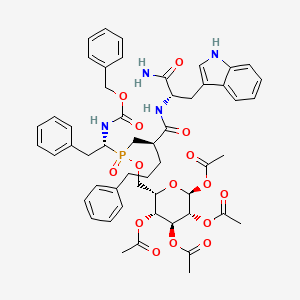
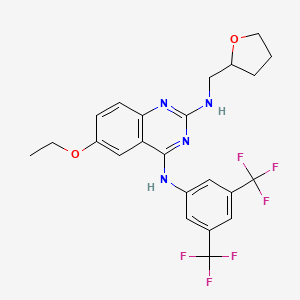
![(2P)-2-(isoquinolin-4-yl)-1-[4-(methylamino)-4-oxobutyl]-N-[(1S)-1-(naphthalen-2-yl)ethyl]-1H-benzimidazole-7-carboxamide](/img/structure/B12374560.png)
